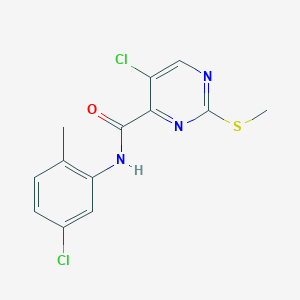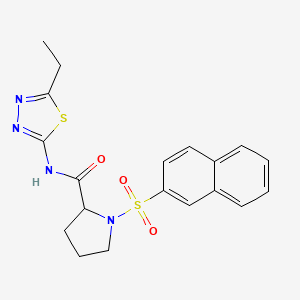![molecular formula C17H20N4O2 B12213286 1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid](/img/structure/B12213286.png)
1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and a pyrimidine ring substituted with a p-tolylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine.
Substitution with p-Tolylamino Group: The pyrimidine ring is then substituted with a p-tolylamino group through a nucleophilic substitution reaction.
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of 1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a medicinal context, the compound may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone: This compound shares a similar pyrimidine ring structure but differs in the substitution pattern and additional functional groups.
Pyrimidine derivatives: Other pyrimidine derivatives may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of 1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
1-[6-(4-methylanilino)pyrimidin-4-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H20N4O2/c1-12-2-4-14(5-3-12)20-15-10-16(19-11-18-15)21-8-6-13(7-9-21)17(22)23/h2-5,10-11,13H,6-9H2,1H3,(H,22,23)(H,18,19,20) |
InChI Key |
VHCBPBBQLUUCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B12213214.png)
![2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine](/img/structure/B12213226.png)
![5-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B12213235.png)

![3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12213248.png)
![4-{11-[4-(benzyloxy)phenyl]-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B12213250.png)
![3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12213255.png)
![N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12213260.png)
![N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12213265.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B12213269.png)
![(2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B12213276.png)
![1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole](/img/structure/B12213279.png)
![3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12213290.png)
